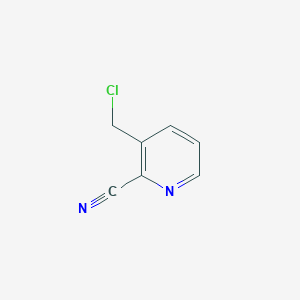
3-(Chloromethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)picolinonitrile can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with formaldehyde and hydrogen cyanide. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or crystallization.
Another method involves the use of 2-pyridinecarbonitrile as a starting material. This compound is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine-2-carbonitrile derivatives with different functional groups.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of pyridine-2-carbonitrile.
Oxidation Reactions: Products include pyridine-2-carboxylic acid derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
3-(Chloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)picolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The carbonitrile group can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)pyridine-3-carbonitrile: Similar structure but with different positional isomerism.
3-(Bromomethyl)pyridine-2-carbonitrile: Similar structure with a bromine atom instead of chlorine.
3-(Chloromethyl)pyridine-4-carbonitrile: Similar structure but with the carbonitrile group at the fourth position.
Uniqueness
3-(Chloromethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and carbonitrile groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
205984-76-5 |
|---|---|
Formule moléculaire |
C7H5ClN2 |
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2 |
Clé InChI |
NSHRDLJXYGLUCT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C#N)CCl |
SMILES canonique |
C1=CC(=C(N=C1)C#N)CCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














